molecular formula C14H9ClN2O B1460619 7-Chloro-2-phenylquinazolin-4(3H)-one CAS No. 7012-94-4

7-Chloro-2-phenylquinazolin-4(3H)-one

Cat. No.: B1460619
CAS No.: 7012-94-4
M. Wt: 256.68 g/mol
InChI Key: DWSBXSUAJILPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a chlorine atom at position 7 and a phenyl group at position 2 of the quinazolinone core. It is synthesized via condensation of 2-amino-4-chlorobenzamide with triethyl orthobenzoate in ethanol under reflux, achieving a high yield of 98% and a melting point of 276–278°C . Spectral data (IR, NMR, HRMS) confirm its structure, with key signals including a carbonyl stretch at 1679 cm⁻¹ (IR) and a molecular ion peak at m/z 257.0480 (HRMS) . The compound has been explored for diverse pharmacological activities, including anticonvulsant and antimicrobial properties, and serves as a precursor for reactive dyes .

Properties

IUPAC Name

7-chloro-2-phenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSBXSUAJILPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

  • Starting materials: 4-chloroanthranilic acid and benzoyl chloride.
  • Solvent: Dry pyridine.
  • Conditions: The 4-chloroanthranilic acid (0.01 mol) is dissolved in dry pyridine (30 mL) at room temperature, cooled to 0°C, and benzoyl chloride (0.02 mol in pyridine) is added slowly with stirring.
  • Reaction time: Stirred for 30 minutes at room temperature, then set aside for 1 hour.
  • Work-up: The pasty mass is diluted with water and treated with aqueous sodium bicarbonate until effervescence stops; the precipitate is filtered, washed, dried, and recrystallized from diluted ethanol.
  • Product: 7-chloro-2-phenyl-4H-benzo[d]oxazin-4-one (Intermediate I).

Subsequent Cyclization

  • Intermediate I (0.01 mol) is refluxed with substituted phenyl hydrazine derivatives or hydrazine hydrate (0.01 mol) in the presence of glacial acetic acid for 3 hours.
  • After cooling, the crude product is recrystallized from absolute alcohol to yield 7-chloro-2-phenylquinazolin-4(3H)-one derivatives.
  • Yield: Approximately 80% for the hydrazine reaction with p-nitrophenyl hydrazine.
  • Characterization: Melting point 171-173°C; IR, 1H NMR, and elemental analysis confirm the structure.

Notes

  • This method involves nucleophilic attack by hydrazine on the lactone carbonyl of the oxazinone intermediate, followed by ring opening and intramolecular cyclization to form the quinazolinone ring system.
  • The use of pyridine as solvent and base facilitates the cyclization and acylation steps.

Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Analogous Method)

Although this method targets a closely related compound (3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one), it provides valuable insights into efficient synthesis strategies applicable to this compound.

Procedure

  • Step 1: 2-chlorobenzoyl chloride is added to 4-chloroanthranilic acid dissolved in pyridine at 0°C with stirring.
  • Step 2: The reaction mixture is treated with sodium bicarbonate to precipitate the intermediate 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one.
  • Step 3: The intermediate is reacted with hydrazine hydrate under microwave irradiation (800 W) for 5 minutes.
  • Yield: 87% with microwave vs. 79% with conventional reflux (10 hours).
  • Advantages: Microwave irradiation significantly reduces reaction time and improves yield.
  • Characterization: Melting point 154-155°C; IR and 1H NMR spectra confirm the product.

Mechanism

  • The hydrazine attacks the carbonyl of the oxazinone ring, opening it and allowing intramolecular cyclization to the quinazolinone.
  • Microwave energy accelerates this nucleophilic substitution and ring closure.

Copper-Catalyzed Tandem Reaction for Quinazolinone Synthesis (Related Methodology)

A more recent approach for quinazolinone derivatives involves copper catalysis, which may be adapted for this compound synthesis.

Reaction Conditions

Outcome

  • The process involves copper-catalyzed amination of 2-bromobenzamide, cyclocondensation with benzaldehyde, and oxidation to form quinazolinone.
  • Yields of quinazolinones are reported up to 91%.
  • This method offers a one-pot synthesis route but requires optimization for the 7-chloro substituted analogue.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
Pyridine-mediated acylation and hydrazine reflux 4-chloroanthranilic acid, benzoyl chloride, hydrazine derivatives Dry pyridine, 0°C addition, reflux with glacial acetic acid 3 hours reflux ~80 Classical method, well-characterized
Microwave-assisted synthesis 4-chloroanthranilic acid, 2-chlorobenzoyl chloride, hydrazine hydrate Microwave irradiation (800 W), pyridine, 5 min 5 minutes (microwave) vs. 10 hours (reflux) 87 (microwave) vs. 79 (reflux) Faster, higher yield, energy efficient
Copper-catalyzed tandem reaction 2-bromobenzamide, benzaldehyde, aqueous ammonia CuBr, Cs2CO3, L-proline, DMSO, 100°C 24 hours Up to 91 (related quinazolinones) One-pot, requires adaptation for 7-chloro derivative

Detailed Research Findings and Analytical Data

  • IR Spectroscopy: Characteristic absorption bands for quinazolinone include amide C=O (~1650-1672 cm⁻¹), C=N (~1590-1665 cm⁻¹), aromatic C-H (~2918-3250 cm⁻¹), and C-Cl (~680-772 cm⁻¹).
  • 1H NMR: Aromatic protons appear in the range δ 6.5–8.2 ppm; N-H protons typically appear as singlets around δ 3.9–4.0 ppm.
  • Elemental Analysis: Matches calculated values for C, H, and N, confirming purity and correct composition.
  • Melting Points: Typically in the range 154–173°C depending on substituents and purity.
  • Mass Spectrometry: Confirms molecular ion peaks consistent with the expected molecular weights.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Reduction Reactions: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).

Major Products Formed

    Substitution Reactions: Substituted quinazolinone derivatives.

    Reduction Reactions: Dihydroquinazolinones.

    Oxidation Reactions: Oxidized quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

7-Chloro-2-phenylquinazolin-4(3H)-one has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazolin-4(3H)-one exhibit potent cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780).

Case Study: Cytotoxicity Evaluation

A study synthesized several quinazolin-4(3H)-one derivatives and evaluated their cytotoxic effects. Notably, some compounds demonstrated IC50 values significantly lower than the positive control, lapatinib, indicating enhanced efficacy. For example:

  • Compound 3j exhibited an IC50 of 0.20 ± 0.02 µM against MCF7 cells.
  • Compound 3g showed an IC50 of 0.14 ± 0.03 µM against A2780 cells .

Table: Cytotoxicity of Quinazolin-4(3H)-one Derivatives

CompoundCell LineIC50 (µM)Comparison with Lapatinib
3jMCF70.20More effective
3gA27800.14More effective
LapatinibMCF75.9-
LapatinibA278012.11-

Anti-inflammatory Properties

Quinazolinone derivatives, including this compound, have shown anti-inflammatory effects in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that quinazolinones can act as effective antibacterial agents.

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis of various quinazolinone derivatives, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Other Pharmacological Activities

In addition to its anticancer and anti-inflammatory properties, this compound exhibits a range of other biological activities:

  • Anticonvulsant : Demonstrated effectiveness in models of epilepsy.
  • Antidiabetic : Potential for glucose regulation.
  • Antiviral : Inhibitory effects on viral replication mechanisms .

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • Phenyl vs. Methyl Substitution : The phenyl group at position 2 enhances analgesic activity compared to methyl substituents (e.g., compound 3 vs. 2-methyl derivatives) .
  • Chlorine at Position 7 : The 7-Cl substituent in the target compound and its derivative (Compound 48) significantly boosts anticonvulsant efficacy, likely due to improved lipophilicity and receptor binding .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Molecular Formula Reference ID
7-Chloro-2-phenylquinazolin-4(3H)-one 276–278 1679 C₁₄H₉ClN₂O
2-Chloro-7-methoxyquinazolin-4(3H)-one Not reported Not reported C₉H₇ClN₂O₂
7-Bromo-2-chloroquinazolin-4(3H)-one Not reported Not reported C₈H₃BrClN₂O
2-Phenylquinazolin-4(3H)-one Not reported ~1675 (estimated) C₁₃H₁₀N₂O

Key Findings :

  • The 7-Cl substituent increases molecular weight and melting point compared to non-halogenated analogs.
  • Chlorine and bromine substituents at position 7 or 2 alter electronic properties, influencing reactivity in dye synthesis .

Biological Activity

7-Chloro-2-phenylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinazolinone core with a chlorine atom at the 7-position and a phenyl group at the 2-position. The synthesis typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic conditions, leading to the formation of the quinazolinone scaffold.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in breast cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways. For instance, one study demonstrated that this compound effectively inhibited BRD4 and PARP1, leading to significant antitumor activity in xenograft models without notable toxicity .

Table 1: Anticancer Activity Summary

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of BRD4 and PARP1Induces apoptosis and cell cycle arrest at G1 phase
Various TumorsDisruption of folate metabolismEffective against Trypanosoma parasites

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics. Its efficacy against various Gram-positive and Gram-negative bacteria has been documented, highlighting its potential for treating resistant infections .

Antitrypanosomal Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in antitrypanosomal activity. A series of derivatives were synthesized and evaluated for their ability to inhibit Trypanosoma brucei, with some compounds demonstrating significant activity by targeting parasite folate metabolism .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor for enzymes like BRD4 and PARP1, which are crucial in cancer cell survival and proliferation.
  • Disruption of Metabolic Pathways : In antimicrobial applications, it interferes with bacterial metabolic pathways, leading to cell death.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-468 xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
  • Antimicrobial Testing : A comparative study assessed its antimicrobial effects against standard pathogens, revealing a notable zone of inhibition for several bacterial strains, suggesting its utility in developing new antimicrobial therapies .

Q & A

Q. What are the standard synthetic protocols for 7-Chloro-2-phenylquinazolin-4(3H)-one, and how are intermediates characterized?

The synthesis typically involves refluxing 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol for 3 hours, followed by crystallization. Structural confirmation of intermediates and products relies on elemental analysis (e.g., C, H, N content verification) and spectral techniques :

  • IR spectroscopy identifies functional groups (e.g., C=O at 1700 cm⁻¹, NH₂ at 3300 cm⁻¹) .
  • ¹H NMR resolves aromatic protons (δ 7.48–8.19 ppm) and NH₂ groups (δ 5.67 ppm) .
  • Melting points (e.g., 235–238°C) are used for purity assessment .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats) .
  • Store separately from incompatible substances (e.g., strong oxidizers) to prevent hazardous reactions .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Reflux time and solvent choice : Extending reflux time (e.g., 6 hours) or using polar aprotic solvents (e.g., DMF) may improve yields .
  • Purification : Recrystallization from ethanol or methanol enhances purity, as demonstrated by sharp melting points and consistent spectral data .
  • Catalyst screening : Acidic conditions (e.g., acetic acid) can accelerate intermediate formation .

Q. How should contradictory spectral data be resolved during structural elucidation?

  • Cross-validation : Combine multiple techniques (e.g., IR, NMR, mass spectrometry) to confirm functional groups and connectivity .
  • X-ray crystallography : Resolve ambiguities in aromatic substitution patterns or tautomerism, as shown in related quinazolinone derivatives .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .

Q. What strategies are effective for evaluating the antibacterial activity of quinazolinone derivatives?

  • In vitro assays : Use standardized MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-activity relationships (SAR) : Modify substituents at the 3-position (e.g., amino groups) to assess impact on activity .
  • Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) to predict binding modes and affinity .

Q. How can molecular docking studies guide the design of quinazolinone-based inhibitors?

  • Target selection : Prioritize enzymes critical to bacterial survival (e.g., dihydrofolate reductase, β-lactamases) .
  • Docking protocols : Use software like MOE or AutoDock to simulate ligand-receptor interactions, focusing on hydrogen bonds and hydrophobic contacts .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Q. What synthetic routes enable structural modifications at the 3-position of quinazolinone scaffolds?

  • Hydrazine derivatives : React with substituted hydrazines to introduce amino or hydrazido groups .
  • Thiazolidinone hybrids : Couple with 4-oxo-1,3-thiazolidin-2-yliden moieties via condensation reactions to enhance bioactivity .
  • Phenoxymethyl substitutions : Incorporate phenoxymethyl groups via nucleophilic substitution to alter lipophilicity .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObservationsReference
IR (KBr)3300 cm⁻¹ (NH₂), 1700 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 7.48–8.19 (Ar-H), δ 5.67 (NH₂)
Elemental AnalysisC: 68.39%; H: 3.71%; N: 15.47%

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
Unreacted benzoxazinone precursorIncomplete refluxExtend reaction time
Oxazolone impuritiesSide reactionsOptimize solvent polarity
Hydrazine adductsExcess reagentAdjust stoichiometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-phenylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-phenylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.